

# Application Note: Assessment of LP99 Cytotoxicity in U2OS Cells

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## Compound of Interest

Compound Name: LP99

Cat. No.: B608649

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**LP99** is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] These proteins are implicated in the regulation of gene transcription and have been identified as potential therapeutic targets in oncology. The U2OS cell line, derived from a human osteosarcoma, is a well-established model for cancer research, frequently employed in drug discovery and studies of cellular processes like apoptosis.[2][3][4] This application note provides a detailed protocol for assessing the cytotoxic effects of **LP99** on U2OS cells using a standard MTT assay. Furthermore, it presents representative data and explores a potential signaling pathway influenced by BRD7/9 inhibition.

## Data Presentation

The following table summarizes representative quantitative data from a cytotoxicity assessment of **LP99** in U2OS cells. It is important to note that published data indicates **LP99** is non-toxic at concentrations below 33  $\mu\text{M}$ . [5] The data presented here is illustrative of a typical dose-response experiment.

LP99 Concentration (µM)	Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)	100 ± 4.5
1	98.2 ± 5.1
5	96.5 ± 4.8
10	94.3 ± 5.5
20	91.8 ± 6.2
33	89.1 ± 5.9
50	75.4 ± 7.3
100	52.1 ± 8.1

Caption: Representative dose-dependent effect of **LP99** on the viability of U2OS cells after 72 hours of treatment, as determined by the MTT assay.

## Experimental Protocols

### Cell Culture and Maintenance

- Cell Line: U2OS (Human Bone Osteosarcoma Epithelial Cells).[\[6\]](#)
- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

### MTT Assay for Cytotoxicity Assessment

This protocol is adapted from standard MTT assay procedures.

Materials:

- U2OS cells

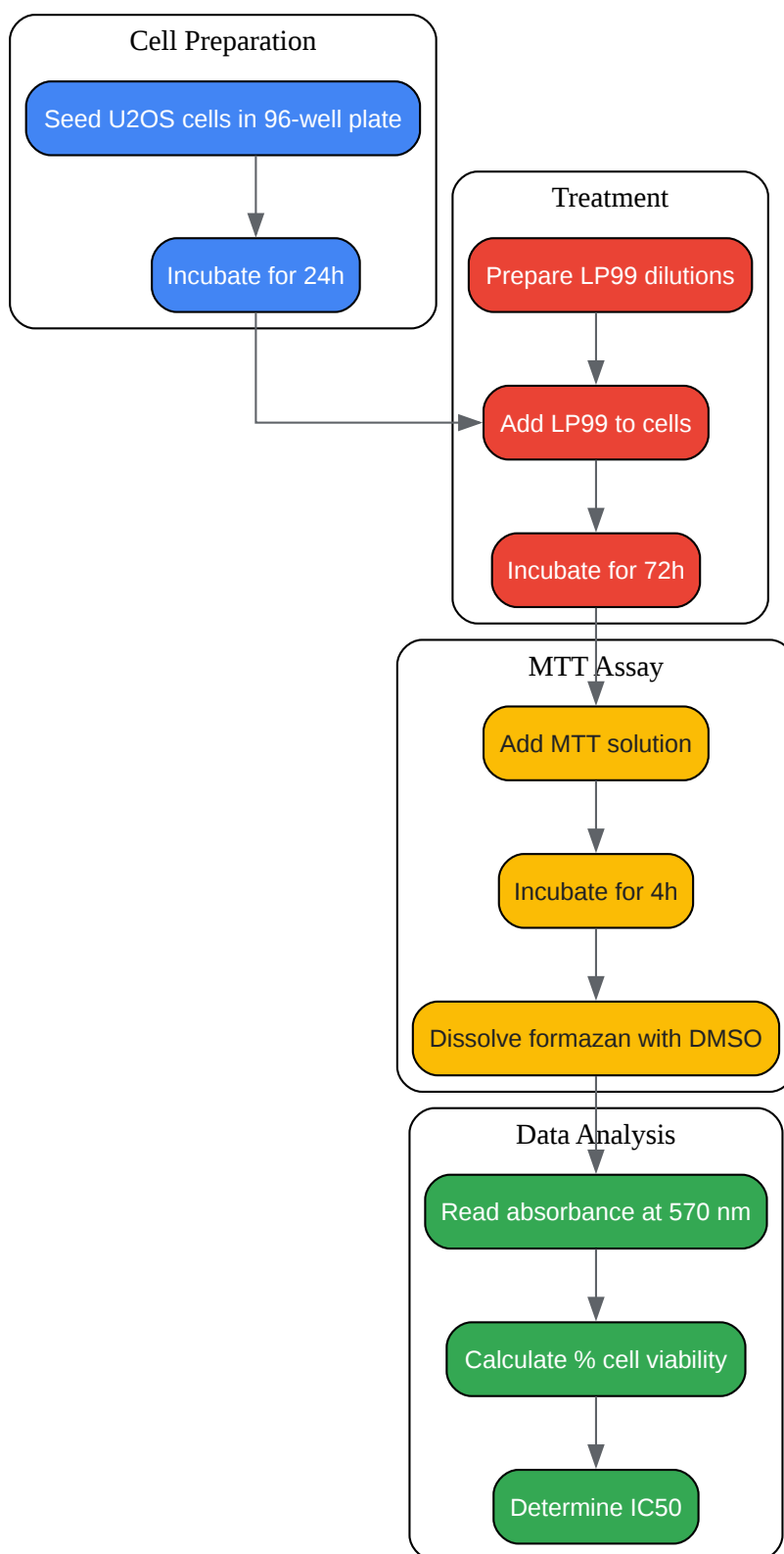
- **LP99** compound
- McCoy's 5A Medium (supplemented as above)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Trypsinize and count U2OS cells.
  - Seed  $5 \times 10^3$  cells per well in a 96-well plate in a final volume of 100  $\mu$ L of culture medium.
  - Incubate the plate for 24 hours to allow cells to attach.
- Compound Treatment:
  - Prepare a stock solution of **LP99** in DMSO.
  - Perform serial dilutions of **LP99** in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 33, 50, 100  $\mu$ M).
  - Include a vehicle control (medium with the same concentration of DMSO as the highest **LP99** concentration).
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared **LP99** dilutions or vehicle control.

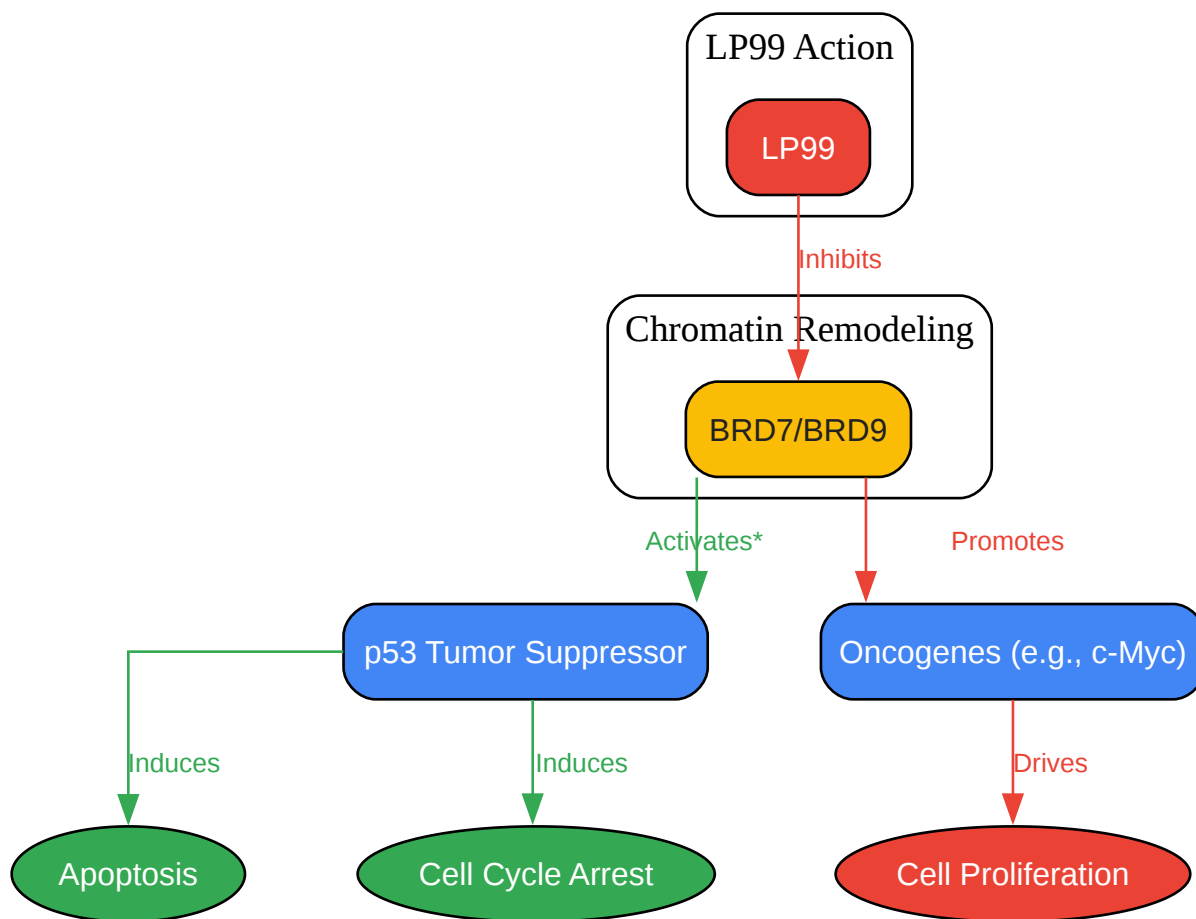
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Incubation:
  - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for an additional 4 hours at 37°C, protected from light.
- Formazan Solubilization:
  - Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
  - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
- Data Acquisition:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
  - Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
  - Plot the percentage of cell viability against the log of the **LP99** concentration to determine the IC<sub>50</sub> value (the concentration at which 50% of cell viability is inhibited).

## Mandatory Visualization



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Caption: Workflow for assessing **LP99** cytotoxicity in U2OS cells using the MTT assay.



\*BRD7 has been shown to positively regulate the p53 pathway.

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